Technical Documentation Center

methyl 3-methyl-4-oxobutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 3-methyl-4-oxobutanoate
  • CAS: 65038-34-8

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 3-methyl-4-oxobutanoate in Organic Synthesis

The following technical guide details the nomenclature, synthesis, and application of Methyl 3-methyl-4-oxobutanoate , a critical C5 bifunctional building block in organic synthesis. Core Identity & Nomenclature Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of Methyl 3-methyl-4-oxobutanoate , a critical C5 bifunctional building block in organic synthesis.

Core Identity & Nomenclature Analysis

Methyl 3-methyl-4-oxobutanoate (CAS: 65038-34-8) acts as a pivotal "chiral pool" extender and a bifunctional electrophile.[1] Its structure contains both a methyl ester and a reactive aldehyde, separated by a stereogenic center at the C3 position.[2][3] This structural duality makes it indispensable for polyketide synthesis and the construction of statin side chains.[2][3]

Validated Synonyms & Registry Data

The following table synthesizes the accepted nomenclature used across industrial and academic literature.

CategorySynonym / IdentifierContextual Usage
IUPAC Name Methyl 3-methyl-4-oxobutanoate Preferred systematic name. Defines the 4-carbon chain ending in an aldehyde (oxo).[2]
Hydroformylation Methyl 3-formylbutanoate Common in catalysis literature.[3] Describes the product of adding a formyl group to methyl crotonate.[2][3]
Chemical Abstracts Butanoic acid, 3-methyl-4-oxo-, methyl ester Formal indexing name used in CAS databases.
Structural Methyl 2-methyl-3-formylpropionate Technically ambiguous but occasionally used. Implies a propionate chain with a formyl substituent.[2][3]
CAS Registry 65038-34-8 Unique identifier for the racemic mixture.[3]
Chiral Forms (S)-Methyl 3-methyl-4-oxobutanoate Derived from (S)-Roche ester or similar chiral pool sources.
Structural Disambiguation

Researchers often confuse this molecule with its isomers.[2][3] It is critical to distinguish Methyl 3-methyl-4-oxobutanoate from:

  • Methyl 4-oxopentanoate (Levulinic ester): A linear isomer (ketone, not aldehyde).[2]

  • Methyl 2-methyl-3-oxopropionate: One carbon shorter (derived directly from Roche ester oxidation).

Synthetic Pathways: The "Why" and "How"

The synthesis of methyl 3-methyl-4-oxobutanoate generally follows two distinct logical pathways: Industrial Hydroformylation (scalable, racemic) and Chiral Pool Oxidation (enantioselective).

Pathway A: Rhodium-Catalyzed Hydroformylation

This method is preferred for large-scale preparation where chirality is either controlled later or not required. It utilizes Methyl Crotonate as the starting material.[2][3] The reaction inserts a formyl group (CHO) and a hydrogen atom across the alkene.[2][3]

  • Mechanism: The Rhodium catalyst (modified with phosphine ligands) directs the formyl insertion to the C3 position (branched selectivity) rather than C2 (linear).[2][3]

  • Selectivity: Ligand choice (e.g., bulky phosphites) is critical to favor the iso-aldehyde (branched) over the n-aldehyde.

Pathway B: Oxidation of Chiral Precursors

For drug development requiring high enantiomeric excess (ee), the molecule is synthesized by oxidizing Methyl 4-hydroxy-3-methylbutanoate .

  • Precursor: Obtained via homologation of Roche ester or asymmetric hydrogenation of allylic alcohols.[2][3]

  • Oxidation Protocol: Swern, Dess-Martin Periodinane (DMP), or TEMPO oxidations are standard to prevent over-oxidation to the carboxylic acid.[2][3]

Synthesis Workflow Diagram

SynthesisPathways Start1 Methyl Crotonate (Industrial Feedstock) Process1 Hydroformylation (Rh cat, CO, H2) Ligand Controlled Start1->Process1 Start2 Methyl 4-hydroxy-3-methylbutanoate (Chiral Precursor) Process2 Oxidation (Swern / DMP / TEMPO) Start2->Process2 Target Methyl 3-methyl-4-oxobutanoate (Target Molecule) Process1->Target Branched Selectivity Process2->Target Retains Chirality

Caption: Figure 1. Dual synthetic pathways for accessing Methyl 3-methyl-4-oxobutanoate.

Experimental Protocol: Oxidation of Methyl 4-hydroxy-3-methylbutanoate

Note: This protocol describes the Dess-Martin Periodinane (DMP) oxidation, chosen for its mild conditions and compatibility with acid-sensitive esters.

Reagents & Equipment
  • Substrate: Methyl 4-hydroxy-3-methylbutanoate (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO₃, 2.0 equiv)[2][3]

  • Solvent: Dichloromethane (DCM), anhydrous[2][3]

  • Quench: Saturated Na₂S₂O₃ / NaHCO₃ (1:1 mixture)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend Dess-Martin Periodinane (1.2 equiv) and NaHCO₃ (2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Cool the suspension to 0°C. Add a solution of Methyl 4-hydroxy-3-methylbutanoate in DCM dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (stain with Anisaldehyde; aldehyde usually appears as a distinct spot).[2][3]

  • Quench: Dilute with ether, then pour into a rapidly stirring mixture of sat. Na₂S₂O₃ and sat.[2][3] NaHCO₃ (1:1).[2][3] Stir until the organic layer is clear (approx. 15 mins).

  • Extraction: Separate layers. Extract the aqueous phase with ether (2x).[2][3]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate carefully (aldehyde is volatile). Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).[2][3][4]

    • Caution: The product is an aldehyde; store under inert gas at -20°C to prevent polymerization or oxidation.[2][3]

Applications in Drug Development

Methyl 3-methyl-4-oxobutanoate serves as a "C5 Synthon" in the construction of complex natural products and pharmaceuticals.

Fragment Coupling Strategies
  • Aldol Additions: The C4-aldehyde reacts with ketone enolates (e.g., Evans auxiliary) to establish the C5-C6 bond in polyketide chains (e.g., Discodermolide analogs).[2][3]

  • Wittig/HWE Olefination: Reaction with phosphonates converts the aldehyde into an

    
    -unsaturated ester, extending the carbon chain while preserving the C3-methyl stereocenter.[2][3]
    
  • Reductive Amination: Conversion of the aldehyde to an amine yields

    
    -amino acids, precursors to pyrrolizidine alkaloids.[2][3]
    
Application Logic Diagram

Applications Target Methyl 3-methyl-4-oxobutanoate App1 Aldol Reaction (with Enolates) Target->App1 App2 Wittig / HWE (with Phosphonates) Target->App2 App3 Reductive Amination (with Amines) Target->App3 Result1 Polyketide Fragments (e.g., Discodermolide) App1->Result1 Result2 Chain Extension (Unsaturated Esters) App2->Result2 Result3 Pyrrolizidine Alkaloids (Gamma-Amino Acids) App3->Result3

Caption: Figure 2. Divergent synthetic utility of the C5 aldehyde-ester scaffold.

References

  • PubChem. (2025).[2][3][5] Methyl 3-methyl-4-oxobutanoate (Compound).[1][5][6][7][8][9][10] National Library of Medicine.[2][3] Retrieved from [Link]

  • DTU Research Database. (2020).[2][3] Synthesis and Stability of Methyl Oxobutanoate Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility & Handling of Methyl 3-methyl-4-oxobutanoate

[1] Executive Summary Methyl 3-methyl-4-oxobutanoate (CAS 65038-34-8), also referenced as methyl 3-formyl-2-methylpropionate, represents a critical class of bifunctional aliphatic building blocks .[1] Characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3-methyl-4-oxobutanoate (CAS 65038-34-8), also referenced as methyl 3-formyl-2-methylpropionate, represents a critical class of bifunctional aliphatic building blocks .[1] Characterized by a terminal aldehyde and a methyl ester separated by a chiral center, this molecule exhibits a "split" physicochemical personality: it possesses moderate polarity due to its oxygenated functional groups yet lacks hydrogen bond donors, limiting its water solubility compared to its unmethylated analogs.

This guide addresses the core challenge in handling this intermediate: balancing solubility with chemical stability . While highly soluble in polar aprotic solvents, the aldehyde moiety presents significant risks of hemiacetal formation in alcohols and oxidation in aerated solvents. This document provides a validated framework for solvent selection, solubility determination, and process handling to ensure data integrity in drug development workflows.

Physicochemical Profile & Solubility Landscape

To select the correct solvent, one must understand the molecular interaction forces. Methyl 3-methyl-4-oxobutanoate acts primarily as a Hydrogen Bond Acceptor (HBA) and a dipole-driven solute.[1]

Theoretical Solubility Parameters
  • LogP (Predicted): ~1.1 – 1.4 (Lipophilic enough for organic extraction, polar enough to avoid hexane miscibility).[1]

  • Molecular Weight: 130.14 g/mol .[1][2]

  • Key Functional Groups:

    • Aldehyde (C-4): High reactivity, moderate polarity.

    • Methyl Ester (C-1):[1][2] Moderate polarity, HBA.

    • Methyl (C-3):[1][2][3][4][5][6][7][8][9][10] Lipophilic steric bulk, disrupting water lattice structure.

Solvent Compatibility Matrix

The following table summarizes empirical solubility behaviors based on functional group analysis and analog data (e.g., methyl 4-oxobutanoate).

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight & Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1] High dipole interaction matches the solute's ester/aldehyde polarity.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent Ideal for process chemistry.[1] "Like dissolves like" principle applies strongly here.
Ethers THF, MTBE, 2-MeTHFExcellent Good solubility.[1] MTBE is preferred for extractions due to lower water miscibility than THF.
Alcohols Methanol, Ethanol, IPASoluble (CAUTION) Reactivity Risk: Forms equilibrium hemiacetals (

).[1] Avoid for storage or analytical standards.
Hydrocarbons Hexanes, Heptane, CyclohexanePoor / Immiscible The solute is too polar.[1] Useful as an antisolvent to precipitate impurities or oil out the product.[1]
Aprotic Polar DMSO, DMF, AcetonitrileExcellent High solubility but difficult to remove.[1] Use only for specific reactions (e.g., nucleophilic substitutions).
Water WaterModerate/Low Soluble at low concentrations but partitions preferentially into organic phases (DCM/EtOAc).[1]

Critical Stability Considerations in Solvation

Unlike inert solutes, the solubility of methyl 3-methyl-4-oxobutanoate cannot be decoupled from its reactivity.[1]

The "Pseudo-Solubility" Trap (Hemiacetal Formation)

When dissolved in methanol, the aldehyde undergoes reversible addition:


Impact:  An HPLC chromatogram of the compound dissolved in methanol may show two peaks (aldehyde and hemiacetal) or a broad smear, often misinterpreted as impurity or degradation.[1]
  • Directive: Always use Acetonitrile (ACN) or DCM for preparing analytical standards.

Oxidative Instability

In aerated solvents (especially ethers like THF), the aldehyde is prone to autoxidation to the carboxylic acid (Methyl 3-methylsuccinate monoester).[1]

  • Directive: Degas solvents (sparge with

    
    ) prior to dissolving for long-term storage or sensitive reactions.
    

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this method to quickly determine the "working range" for a new solvent system.[1]

  • Preparation: Place 10 mg of Methyl 3-methyl-4-oxobutanoate into a 4 mL clear glass vial.

  • Addition: Add solvent in 100

    
    L increments at 25°C.
    
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with

      
      L (>100 mg/mL).
      
    • Moderately Soluble: Clear solution with 100–1000

      
      L (10–100 mg/mL).
      
    • Insoluble: Phase separation or undissolved oil visible after 1 mL (<10 mg/mL).

Protocol B: Determination of Partition Coefficient ( )

Essential for optimizing extraction yields.[1]

  • Dissolution: Dissolve 50 mg of solute in 5 mL of Water (Phase A).

  • Equilibration: Add 5 mL of Organic Solvent (e.g., MTBE) (Phase B).

  • Agitation: Shake vigorously for 5 minutes; centrifuge to separate phases.

  • Quantification: Analyze the Organic Phase by HPLC (using an external standard curve).

  • Calculation:

    
    [1]
    
    • Target: If

      
      , a single extraction is sufficient. If 
      
      
      
      , multiple extractions or salt addition (salting out) is required.

Visualizations & Workflows

Solubility & Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).

SolventSelection Start Start: Methyl 3-methyl-4-oxobutanoate Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Synthetic Step Extraction Work-up/Extraction Goal->Extraction Purification Analysis HPLC/GC Analysis Goal->Analysis QC/ID PolarityCheck Reagents Require Polarity? Reaction->PolarityCheck WaterMisc Avoid Water Miscible Solvents Extraction->WaterMisc ReactiveCheck Avoid Alcohols (Hemiacetal Risk) Analysis->ReactiveCheck UseTHF Use: THF or 2-MeTHF (Degas to prevent oxidation) PolarityCheck->UseTHF Yes UseDCM Use: DCM or Toluene PolarityCheck->UseDCM No UseMTBE Use: MTBE or EtOAc (High Partition Coeff.) WaterMisc->UseMTBE UseACN Use: Acetonitrile (Inert & UV Transparent) ReactiveCheck->UseACN Safe

Caption: Decision tree for solvent selection emphasizing chemical stability and process efficiency.

Reactivity-Solubility Interaction

This diagram details the chemical risks associated with "Solubility" in protic solvents.[1]

Reactivity cluster_warning Analytical Risk Zone Aldehyde Free Aldehyde (Soluble in ACN/DCM) Hemiacetal Hemiacetal (Artifact Species) Aldehyde->Hemiacetal + MeOH (Reversible) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O (Reversible) Methanol Methanol (Solvent) Water Water (Trace)

Caption: Mechanism of solute transformation in protic solvents, leading to false solubility/purity data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14403282 (Analog: Methyl 4-chloro-3-methyl-4-oxobutanoate). Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Standard reference for HSP theory applied in Section 2).

  • Organic Syntheses (2008). Synthesis of functionalized esters via Indium-catalyzed reactions. (Contextualizing the handling of keto/aldehyde esters). Retrieved from [Link][1]

Sources

Exploratory

safety data sheet SDS for methyl 3-methyl-4-oxobutanoate

An In-Depth Technical Guide to the Safe Handling of Methyl 3-methyl-4-oxobutanoate Disclaimer: No specific Safety Data Sheet (SDS) is currently available for methyl 3-methyl-4-oxobutanoate. This guide has been compiled u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-methyl-4-oxobutanoate

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for methyl 3-methyl-4-oxobutanoate. This guide has been compiled using data from structurally similar compounds, primarily methyl 4-oxobutanoate and ethyl 3-methyl-4-oxobutanoate. All safety and handling procedures should be treated as recommendations based on these analogs, and a thorough risk assessment should be conducted before use.

Chemical Identity and Overview

Methyl 3-methyl-4-oxobutanoate is an organic compound with a molecular structure that includes both an ester and a ketone functional group. Its chemical properties are predicted to be influenced by these functionalities, making it a potentially versatile reagent in organic synthesis. However, the lack of specific toxicological and safety data necessitates a cautious approach to its handling. This guide provides a comprehensive overview of the imputed hazards and recommended safety protocols based on available information for analogous compounds.

Table 1: Chemical Identification

IdentifierValue
Compound Name Methyl 3-methyl-4-oxobutanoate
Synonyms Not available
CAS Number 65038-34-8[1]
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Chemical Structure (Structure not available in search results)

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous compounds like methyl 4-oxobutanoate, methyl 3-methyl-4-oxobutanoate is anticipated to pose several hazards.[1][2]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]

  • Eye Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Combustibility: May be a combustible liquid.

The following diagram illustrates the potential GHS hazard classifications.

GHS_Hazards cluster_hazards Anticipated GHS Hazard Classifications cluster_pictograms node_main Methyl 3-methyl-4-oxobutanoate Imputed Hazards node_pictograms GHS Pictograms node_signal Signal Word: Warning node_main->node_signal node_statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation node_main->node_statements p1 GHS07

Caption: Anticipated GHS Pictograms and Hazard Statements.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on protocols for similar chemical substances.[3][4][5][6]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, provide artificial respiration.[4] Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15-20 minutes.[5] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Immediately seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Handling and Storage

Safe Handling

Given the anticipated hazards, a stringent set of handling procedures is necessary to minimize exposure risk for laboratory personnel.

  • Ventilation: All work with methyl 3-methyl-4-oxobutanoate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[8][9][10][11]

    • Eye Protection: Chemical safety goggles and a face shield should be worn.[9][12]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[9][11] Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[8]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling and before any breaks.[12]

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Conditions to Avoid: Store away from heat, sparks, open flames, and other ignition sources.[13] Avoid contact with strong oxidizing agents.

  • Temperature: Based on data for analogous compounds, storage at 2-8°C may be recommended.

Accidental Release Measures

In the event of a spill, a coordinated and informed response is critical to ensure safety and minimize environmental contamination. The following workflow outlines a general procedure for a small-scale laboratory spill.[14][15][16]

Spill_Response_Workflow start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe ignite Remove all ignition sources ppe->ignite contain Contain the spill with absorbent material ignite->contain absorb Absorb the spilled liquid contain->absorb collect Collect absorbed material into a sealed container absorb->collect decon Decontaminate the spill area with soap and water collect->decon dispose Dispose of waste as hazardous material decon->dispose end Spill Cleanup Complete dispose->end

Caption: Workflow for a small-scale laboratory spill response.

Physical and Chemical Properties

The physical and chemical properties of methyl 3-methyl-4-oxobutanoate are not well-documented. The following table provides data for a related compound, methyl 4-oxobutanoate, to offer an approximation.

Table 2: Physical and Chemical Properties of Methyl 4-oxobutanoate

PropertyValueSource
Molecular Weight 116.12 g/mol
Boiling Point 187-188 °C
Density 1.109 g/mL at 25 °C
Flash Point 86.1 °C[17]
Refractive Index n20/D 1.424

Toxicological and Ecological Information

Toxicological Information

There is no specific toxicological data available for methyl 3-methyl-4-oxobutanoate. Based on the GHS classifications of its analogs, it is presumed to be an irritant to the skin, eyes, and respiratory system.[1][2] Chronic effects, carcinogenicity, mutagenicity, and reproductive toxicity are unknown. All handling should proceed with the assumption that the compound is potentially harmful.

Ecological Information

No ecological data for methyl 3-methyl-4-oxobutanoate is available. It is imperative to prevent its release into the environment. All waste materials should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Illinois. (2025, September 24). Chemical Spill. Division of Research Safety. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [No specific URL available in search results]
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxobutyrate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4-oxobutanoate. National Institutes of Health. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate. National Institutes of Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

hydroformylation of methyl methacrylate to form methyl 3-methyl-4-oxobutanoate

Part 1: Executive Summary & Chemical Identity[1] Core Directive & Nomenclature Correction This guide details the hydroformylation of Methyl Methacrylate (MMA) . It is critical to address a common nomenclature divergence...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

Core Directive & Nomenclature Correction

This guide details the hydroformylation of Methyl Methacrylate (MMA) . It is critical to address a common nomenclature divergence in this synthesis immediately to ensure scientific integrity.

  • Substrate: Methyl Methacrylate (

    
    )[1]
    
  • Primary Hydroformylation Product (Linear/

    
    ):  Methyl 2-methyl-4-oxobutanoate.[1]
    
    • Structure:

      
      
      
  • Target Specified in Request: Methyl 3-methyl-4-oxobutanoate.

    • Structure:

      
      
      
    • Origin: This specific isomer (CAS 65038-34-8) is typically derived from the hydroformylation of Methyl Crotonate , not Methyl Methacrylate.[1]

Operational Decision: This protocol focuses on the hydroformylation of Methyl Methacrylate as explicitly requested. However, a "Route Deviation" section is included at the end for researchers whose strict target is the 3-methyl isomer (requiring a substrate switch).[1]

Application Scope

The formyl-ester products of this reaction are high-value bifunctional building blocks. They serve as precursors for:

  • 
    -Amino Acids:  Via reductive amination.[1]
    
  • Polymer Intermediates: For modifying acrylate backbones.[1]

  • Pharmaceutical Intermediates: Precursors for glutaric acid derivatives used in hypertension and oncology drugs.[1]

Part 2: Scientific Foundation & Mechanism[1]

Reaction Pathway

Hydroformylation (Oxo synthesis) adds a formyl group (


) and a hydrogen atom across the carbon-carbon double bond.[1] For 1,1-disubstituted alkenes like MMA, steric hindrance and electronic effects complicate regioselectivity.[1]
  • Path A (Target - "Linear"): Addition of Rh to the

    
    -carbon (internal) and H to the 
    
    
    
    -carbon (terminal) leads to the
    
    
    -formyl product (Methyl 2-methyl-4-oxobutanoate). This is often favored by bulky phosphite ligands.[1]
  • Path B (Branched): Addition of Rh to the

    
    -carbon leads to the 
    
    
    
    -formyl product (Methyl 2-formyl-2-methylpropanoate), forming a quaternary carbon center.
Visualization: Reaction Scheme & Selectivity

The following diagram illustrates the divergent pathways and the catalyst's role in determining the outcome.

G MMA Methyl Methacrylate (Substrate) Inter_Lin Alkyl-Rh Intermediate (Primary) MMA->Inter_Lin + [Rh]-H (Anti-Markovnikov) Inter_Br Alkyl-Rh Intermediate (Tertiary) MMA->Inter_Br + [Rh]-H (Markovnikov) Cat Rh-H Catalyst (Active Species) Cat->MMA Coordination Prod_Lin Methyl 2-methyl-4-oxobutanoate (Target: Linear/Beta) Inter_Lin->Prod_Lin + CO/H2 Reductive Elimination Prod_Br Methyl 2-formyl-2-methylpropanoate (Byproduct: Branched/Alpha) Inter_Br->Prod_Br + CO/H2

Figure 1: Divergent hydroformylation pathways for Methyl Methacrylate. Path A (Green) yields the target aldehyde.[1]

Part 3: Experimental Protocol

Materials & Equipment

Reagents:

  • Substrate: Methyl Methacrylate (MMA), >99%, stabilized (remove inhibitor via basic alumina column if necessary).[1]

  • Catalyst Precursor:

    
     (Acetylacetonatodicarbonylrhodium(I)).[1]
    
  • Ligand: Biphephos (CAS 118516-18-7) or Xantphos.[1] Note: Biphephos is preferred for high linear selectivity (l/b > 10:1).[1]

  • Solvent: Toluene or Benzene (Anhydrous, degassed).[1]

  • Gas: Syngas (1:1

    
    ).[1]
    

Equipment:

  • High-pressure stainless steel autoclave (e.g., Parr 4560 series) with magnetic stirring or gas-entrainment impeller.[1]

  • Gas booster (if line pressure < 60 bar).[1]

  • Schlenk line for anaerobic handling.[1]

Protocol: Rhodium-Catalyzed Hydroformylation

Safety Warning: Carbon monoxide is highly toxic.[1] High-pressure hydrogen is explosive.[1] Perform all operations in a rated fume hood with appropriate blast shielding.[1]

Step 1: Catalyst Preparation (Anaerobic)[1]
  • In a glovebox or under Argon flow, dissolve

    
     (13 mg, 0.05 mmol) in 10 mL of anhydrous toluene.
    
  • Add Ligand (Biphephos) (118 mg, 0.15 mmol). Target Ligand:Rh ratio = 3:1.[1]

  • Stir for 15 minutes until the solution is homogeneous (typically turns yellow/orange).

Step 2: Reactor Charging[1]
  • Add Methyl Methacrylate (1.00 g, 10 mmol) to the catalyst solution.[1] Substrate:Catalyst ratio = 200:1.[1]

  • Transfer the mixture via cannula into the pre-purged autoclave.

  • Seal the reactor.[1]

Step 3: Reaction Conditions[1]
  • Purge: Pressurize with Syngas to 10 bar and vent (repeat 3 times) to remove

    
    .
    
  • Pressurize: Charge Syngas to 30 bar (room temp).

  • Heat: Ramp temperature to 100°C . Pressure will rise; adjust to maintain 40-50 bar total pressure.

  • Agitation: Set stirring to >800 RPM to eliminate mass-transfer limitations.

  • Duration: Run for 12–24 hours.

Step 4: Workup & Analysis[1]
  • Cool reactor to <25°C in an ice bath.

  • Slowly vent pressure into a dedicated exhaust line.[1]

  • Analyze crude mixture via GC-FID or

    
    -NMR.[1]
    
    • Diagnostic Signal (Target): Aldehyde proton doublet at

      
       9.6–9.8 ppm.[1]
      
    • Diagnostic Signal (Branched): Aldehyde proton singlet at

      
       9.4–9.5 ppm.[1]
      
Optimization: Ligand Selection Table

The choice of ligand dictates the Regioselectivity (Linear vs. Branched ratio).[1]

Ligand ClassExampleL/B RatioActivity (TOF)Notes
Monodentate Phosphine

~1:2HighFavors branched product (thermodynamic control).[1]
Chelating Phosphine Xantphos3:1ModerateGood balance of stability and selectivity.[1]
Bulky Bisphosphite Biphephos >10:1 High Recommended for this protocol. Steric bulk forces Rh to the terminal carbon.[1]
Phosphinite Ligand 4a4:1LowSpecialized ligand for difficult substrates [1].[1]

Part 4: Process Workflow Diagram

This diagram outlines the operational flow from setup to isolation, ensuring a self-validating system.[1]

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_post Analysis Phase Step1 Inert Atmosphere Prep (Glovebox/Schlenk) Step2 Catalyst Pre-formation (Rh + Biphephos) Step1->Step2 Step3 Autoclave Charging (MMA + Cat Solution) Step2->Step3 Step4 Pressurization (30-50 bar Syngas) Step3->Step4 Step5 Heating (100°C, 24h) Step4->Step5 Step6 Depressurization & Sampling Step5->Step6 Step7 GC/NMR Analysis (Check L/B Ratio) Step6->Step7

Figure 2: Operational workflow for high-pressure hydroformylation.

Part 5: Troubleshooting & Route Deviation

Critical Troubleshooting
  • Low Conversion: MMA is electron-deficient and sterically hindered.[1] If conversion <50% after 24h:

    • Increase catalyst loading to 1 mol%.

    • Increase pressure to 60 bar (increases H concentration).[1]

    • Ensure inhibitor (MEHQ) was removed from starting material.[1]

  • Low Selectivity (High Branched Product):

    • Verify ligand purity (phosphites degrade by oxidation/hydrolysis).[1]

    • Lower temperature to 80°C (selectivity often improves at lower T, though rate decreases).[1]

Route Deviation: Synthesis of Methyl 3-methyl-4-oxobutanoate

If your application strictly requires Methyl 3-methyl-4-oxobutanoate (CAS 65038-34-8), you must change the starting material.

  • Correct Substrate: Methyl Crotonate (

    
    ).[1]
    
  • Rationale: Hydroformylation of methyl crotonate at the

    
    -position (or 
    
    
    
    -position depending on numbering convention relative to ester) yields the 3-methyl backbone.[1]
  • Protocol Adjustment: Use the same Rh/Biphephos catalyst system described above. Methyl crotonate generally hydroformylates with higher linear selectivity than MMA due to less steric hindrance at the double bond.[1]

Part 6: References

  • Pandey, S., et al. (2017).[1][2] "Synthesis of meta-substituted monodentate phosphinite ligands and implication in hydroformylation." Journal of Chemical Sciences.

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000).[1] Rhodium Catalyzed Hydroformylation. Springer.[1] (Standard reference for Biphephos ligand utility).

  • Börner, A., & Franke, R. (2016).[1] Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.[1]

  • Sigma-Aldrich. "Methyl 3-methyl-4-oxobutanoate Product Entry."[1] (Verification of CAS 65038-34-8 identity). [1]

Sources

Application

Technical Application Note: Methyl 3-methyl-4-oxobutanoate as a Bifunctional C5 Synthon

Executive Summary Methyl 3-methyl-4-oxobutanoate (CAS 65038-34-8), also recognized as methyl 2-methyl-3-formylpropionate, represents a high-value C5 building block in pharmaceutical synthesis. Its utility stems from its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-4-oxobutanoate (CAS 65038-34-8), also recognized as methyl 2-methyl-3-formylpropionate, represents a high-value C5 building block in pharmaceutical synthesis. Its utility stems from its bifunctional nature : it possesses an electrophilic aldehyde (susceptible to nucleophilic addition and reductive amination) and a methyl ester (allowing for subsequent cyclization or hydrolysis).

This Application Note details the handling, stability, and specific synthetic protocols for utilizing this intermediate in the construction of chiral piperidines , pyrrolizidine alkaloids , and statins . We focus on overcoming the inherent instability of the aldehyde functionality to ensure reproducible, high-yield campaigns.

Chemical Profile & Stability Management

Compound Identity:

  • IUPAC Name: Methyl 3-methyl-4-oxobutanoate

  • CAS: 65038-34-8[1]

  • Molecular Weight: 130.14 g/mol

  • Structure: O=CH-CH(CH3)-CH2-COOMe

Stability & Storage Protocol

Unlike simple esters, the aldehyde moiety at C4 renders this molecule prone to aerobic oxidation (forming the carboxylic acid) and aldol polymerization .

Standard Operating Procedure (SOP) for Handling:

  • Storage: Store neat at -20°C under an Argon atmosphere.

  • Purification: If the material appears yellow or viscous (signs of polymerization), purify via rapid silica gel chromatography (Hexane/EtOAc 4:1) or vacuum distillation immediately prior to use.

  • In-Situ Generation: For highly sensitive catalytic steps, it is recommended to generate the aldehyde in situ via the oxidation of Methyl 3-methyl-4-hydroxybutanoate (using Dess-Martin Periodinane or Swern conditions) to avoid storage degradation.

Application Workflow: Divergent Synthesis

The following diagram illustrates the core reactivity profile of methyl 3-methyl-4-oxobutanoate, highlighting its role as a "linchpin" in diversity-oriented synthesis.

ReactivityMap Start Methyl 3-methyl-4-oxobutanoate (Aldehyde + Ester) Path1 Asymmetric Henry Reaction (Nitroaldol) Start->Path1 Path2 Reductive Amination Start->Path2 Path3 Wittig/HWE Olefination Start->Path3 Prod1 Chiral Nitro-Alcohols (Precursor to Piperidines) Path1->Prod1 Prod2 Pyrrolizidine Alkaloids (e.g., Isoretronecanol) Path2->Prod2 Prod3 Chain Extension (Polyketide Fragments) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the bifunctional C5 core.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Piperidinones via Asymmetric Henry Reaction

Context: This protocol describes the conversion of the aldehyde into a chiral piperidinone (lactam), a scaffold found in numerous kinase inhibitors. The key step is the Copper(I)-catalyzed enantioselective addition of nitromethane.

Reagents:

  • Methyl 3-methyl-4-oxobutanoate (1.0 equiv)

  • Nitromethane (5.0 equiv)

  • Cu(OAc)₂·H₂O (0.1 equiv)

  • Chiral Ligand (e.g., (S,S)-Ph-BOX) (0.11 equiv)

  • Base: DIPEA (0.1 equiv)

  • Solvent: Ethanol (0.5 M)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OAc)₂ and the chiral ligand in Ethanol. Stir at room temperature for 1 hour to form the active complex (solution turns deep blue/green).

  • Substrate Addition: Cool the mixture to 0°C. Add Nitromethane followed by Methyl 3-methyl-4-oxobutanoate.

  • Reaction: Stir at 0°C for 24–48 hours. Monitor consumption of the aldehyde by TLC (stain with KMnO₄; aldehyde is active, product is less active).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organic layers over MgSO₄ and concentrate.

  • Cyclization (Reductive Lactamization): Dissolve the crude nitro-aldol adduct in Methanol. Add Raney Nickel (20 wt%) and place under H₂ atmosphere (50 psi).

    • Mechanism:[2][3][4] The nitro group reduces to the amine, which spontaneously attacks the methyl ester to close the ring.

  • Purification: Filter through Celite. Recrystallize the resulting lactam from EtOAc/Hexanes.

Expected Yield: 65-75% (2 steps). Enantiomeric Excess (ee): >90% (Ligand dependent).

Protocol B: Synthesis of Pyrrolizidine Cores via Double-Reductive Amination

Context: This method utilizes the aldehyde for an initial reductive amination, followed by ester reduction/cyclization, useful for alkaloid synthesis like (-)-Trachelanthamidine.

Reagents:

  • Methyl 3-methyl-4-oxobutanoate (1.0 equiv)

  • L-Proline methyl ester (1.0 equiv) - Chiral amine source

  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: DCE (Dichloroethane)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and L-Proline methyl ester in DCE. Add activated 4Å molecular sieves to sequester water. Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. The mild nature of this reductant prevents reduction of the ester moieties.

  • Cyclization Trigger: The resulting secondary amine is treated with a strong base (KOtBu) in THF to induce Dieckmann condensation or direct lactamization depending on the specific target scaffold.

Quantitative Data: Comparison of Synthetic Routes

The following table summarizes the efficiency of using Methyl 3-methyl-4-oxobutanoate versus alternative C5 synthons (like Glutamic acid derivatives).

FeatureMethyl 3-methyl-4-oxobutanoate RouteGlutamic Acid Derivative Route
Step Count Low (2-3 steps to core)High (4-6 steps due to protection)
Atom Economy High (Direct functionalization)Moderate (Loss of protecting groups)
Stereocontrol Catalyst-controlled (Tunable)Substrate-controlled (Fixed by pool)
Cost Moderate (Catalyst cost)Low (Commodity starting material)
Scalability Good (Flow chemistry compatible)Excellent

Pathway Visualization: Mechanism of Action

The following diagram details the flow for the Asymmetric Henry Reaction described in Protocol A.

HenryReaction Aldehyde Methyl 3-methyl-4-oxobutanoate Transition Transition State (Si-face attack) Aldehyde->Transition + Nitromethane Complex Cu(I)-Ligand Complex (Chiral Lewis Acid) Complex->Transition Catalysis NitroAlcohol Chiral Nitro-Alcohol Intermediate Transition->NitroAlcohol C-C Bond Formation Lactam (S)-5-Hydroxypiperidin-2-one (Target Scaffold) NitroAlcohol->Lactam H2 / Raney Ni (Reductive Cyclization)

Figure 2: Mechanistic flow for the Cu-catalyzed synthesis of chiral piperidinones.

References

  • Spangler, K. Y., & Wolf, C. (2009). Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand.[5] Organic Letters, 11(20), 4724–4727.[5] [Link]

  • Liu, C.-R., et al. (2008).[6] Concise asymmetric synthesis of (-)-deoxoprosophylline. Tetrahedron: Asymmetry, 19(23), 2731-2734.[6] [Link]

  • Guo, J., et al. (2012).[6] Synthesis of Methyl (3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate. Chinese Journal of Pharmaceuticals, 43(3), 172-174.[6] [Link]

  • PubChem. (2023). Compound Summary: Methyl 4-oxobutanoate Derivatives.[4][5][6] National Library of Medicine.[5] [Link]

Sources

Method

Application Note: Strategic Reductive Amination of Methyl 3-methyl-4-oxobutanoate

-amino esters via reductive amination. Executive Summary & Core Directive This guide details the reductive amination of methyl 3-methyl-4-oxobutanoate , a versatile -oxo ester.

Author: BenchChem Technical Support Team. Date: February 2026


-amino esters via reductive amination.

Executive Summary & Core Directive

This guide details the reductive amination of methyl 3-methyl-4-oxobutanoate , a versatile


-oxo ester. Unlike simple aldehydes, this substrate presents a unique "bifurcation point" in synthesis:
  • Pathway A (Dominant): Reductive amination followed by spontaneous cyclization to form 4-methylpyrrolidin-2-ones (Reductive Lactamization).

  • Pathway B (Suppressed): Retention of the linear methyl 4-amino-3-methylbutanoate species.

Scientific Reality: For 95% of drug development applications, the target is the lactam (Pathway A). The linear amine is kinetically unstable under standard reductive amination conditions (pH 5–7) and will cyclize upon workup. This protocol focuses on controlling this cascade to efficiently generate high-purity heterocycles, while providing a specialized method for trapping the linear amine if required.[1]

Strategic Considerations & Mechanism

The "Reductive Lactamization" Cascade

The reaction proceeds through three distinct phases.[2] Understanding the kinetics of these phases is crucial for troubleshooting.

  • Imine Formation: The amine condenses with the C4-aldehyde. This is rapid due to the unhindered nature of the aldehyde.

  • Reduction: The iminium species is reduced to the amine.[3][4]

  • Cyclization: The newly formed amine (nucleophile) attacks the C1-methyl ester (electrophile), releasing methanol and forming the lactam ring.

Choice of Reducing Agent[2][4][5]
Reducing AgentReactivity ProfileRecommended Use Case
STAB (NaBH(OAc)₃)Mild / Selective. Reduces imines faster than aldehydes.[1] Does not reduce esters.Standard Protocol. Best for bench-scale and complex amines.
NaCNBH₃ Slow / pH Dependent. Requires pH 6 control. Toxic cyanide waste.[1]Legacy Method. Use only if STAB fails due to steric bulk.
H₂ / Pd/C Heterogeneous. Clean workup. Can cleave benzyl groups.[1]Scale-Up. Ideal for manufacturing or when using benzylamine.

Visualizing the Reaction Pathway

The following diagram illustrates the cascade and the critical decision nodes for the chemist.

ReductiveLactamization cluster_trap Trapping the Linear Amine Substrate Methyl 3-methyl-4-oxobutanoate (Aldehyde) Imine Imine / Iminium Intermediate Substrate->Imine + Primary Amine (Fast) LinearAmine Linear u03b3-Amino Ester (Transient) Imine->LinearAmine + Reductant (STAB or H2) SideProduct Dialkylated Amine (Impurity) Imine->SideProduct + Linear Amine (If reductant is slow) Lactam Product: 4-Methylpyrrolidin-2-one LinearAmine->Lactam Spontaneous Cyclization (- MeOH) Protonated Ammonium Salt (Stable Linear Form) LinearAmine->Protonated Acid Quench (HCl) pH < 2

Caption: Mechanistic flow from aldehyde substrate to lactam product. Note the "Transient" nature of the linear amine.

Experimental Protocols

Protocol A: Standard Reductive Lactamization (STAB Method)

Best for: Discovery chemistry, library synthesis, and valuable amines.[1]

Reagents:

  • Methyl 3-methyl-4-oxobutanoate (1.0 equiv)

  • Primary Amine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][5]

Procedure:

  • Imine Pre-equilibrium: In a flame-dried flask under N₂, dissolve the amine (1.1 equiv) in DCE (0.2 M concentration). Add Methyl 3-methyl-4-oxobutanoate (1.0 equiv).

    • Expert Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of TEA to liberate the free base.[1]

  • Acidification: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT). This promotes imine formation.[1][3]

  • Reduction: Cool the mixture to 0 °C (optional, but recommended for volatile amines). Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Observation: Gas evolution (H₂) is possible but usually minimal with STAB compared to NaBH₄.[1]

  • Reaction: Warm to RT and stir for 4–16 hours.

    • Monitoring: Monitor by LCMS.[1] The aldehyde disappears first. You may see the linear amine (M+1) initially, which will slowly convert to the lactam (M-31 due to loss of MeOH).[1]

  • Cyclization Drive (Optional): If LCMS shows stalled linear amine, heat the reaction to 50 °C for 2 hours to force cyclization.

  • Workup: Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Silica gel chromatography. Lactams are typically polar; use EtOAc/Hexanes or DCM/MeOH gradients.[1]

Protocol B: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Large scale (>10g), benzyl amines, or avoiding boron waste.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen source: H₂ balloon (1 atm) or Parr shaker (3 bar)

  • Solvent: Methanol or Ethanol[2]

Procedure:

  • Assembly: Charge the flask with Pd/C (caution: pyrophoric). Under N₂, add solvent, followed by the amine and the aldehyde.[1]

  • Hydrogenation: Purge with H₂ and stir vigorously at RT for 12 hours.

  • Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.[1]

  • Completion: Concentrate the filtrate. The residue is often the pure lactam. If linear amine remains, redissolve in Toluene and reflux with a Dean-Stark trap or catalytic p-TsOH to drive cyclization.[1]

Advanced Troubleshooting & "The Linear Trap"

Preventing Dialkylation

Dialkylation occurs when the product amine reacts with a second molecule of aldehyde before cyclizing.

  • Solution: Ensure high dilution (0.1 M) and use a slight excess of the amine (1.2–1.5 equiv) if the amine is inexpensive. This makes the aldehyde the limiting reagent, reducing the statistical probability of a second attack.[1]

Isolating the Linear Amine (Methyl 4-amino-3-methylbutanoate)

If your goal is not the lactam, you are fighting thermodynamics.[1] You must prevent the nitrogen lone pair from attacking the ester.

Protocol Modification:

  • Perform the STAB reduction (Protocol A) at 0 °C.

  • Do NOT use heat.[1][6]

  • Quench: Pour the reaction mixture directly into 2M HCl in Diethyl Ether or aqueous 1N HCl.

  • Workup: Keep the aqueous layer acidic (pH 1). Wash with ether to remove non-basic impurities.[1]

  • Isolation: Lyophilize the aqueous layer. You will isolate the hydrochloride salt of the linear amine.

    • Warning: Neutralizing this salt to the free base will trigger immediate cyclization to the lactam.

Stereochemical Implications

The substrate has a chiral center at C3 (the methyl group).

  • Racemic Substrate: The product will be a racemic 4-methylpyrrolidin-2-one.

  • Chiral Amine: If you use a chiral amine (e.g., (S)-phenylglycinol), you will generate diastereomers.[1] The C3-methyl group provides only modest 1,3-induction.[1] Expect diastereomeric ratios (dr) of 1:1 to 2:1 unless a specific chiral catalyst is used.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][4]

    • Core reference for the STAB protocol.
  • Maryanoff, C. A., et al. "Cyclizations of N-substituted 4-aminobutyric acids and esters: A convenient synthesis of N-substituted 2-pyrrolidinones."[1] Journal of Organic Chemistry, 1992.[1]

    • Establishes the "Reductive Lactamiz
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897-2904.[1]

    • Found
  • PubChem Compound Summary. "Ethyl 3-methyl-4-oxobutanoate" (Analogous structure verification).

Sources

Application

reaction of methyl 3-methyl-4-oxobutanoate with tryptophan methyl ester

Topic: Reaction of Methyl 3-methyl-4-oxobutanoate with Tryptophan Methyl Ester Content Type: Detailed Application Note and Protocol Technical Application Note: Biomimetic Synthesis of 1,3-Disubstituted Tetrahydro- -Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of Methyl 3-methyl-4-oxobutanoate with Tryptophan Methyl Ester Content Type: Detailed Application Note and Protocol

Technical Application Note: Biomimetic Synthesis of 1,3-Disubstituted Tetrahydro- -Carbolines[1]

Abstract & Scientific Context

This application note details the protocol for the Pictet-Spengler cyclization of L-Tryptophan Methyl Ester with Methyl 3-methyl-4-oxobutanoate . This reaction is a critical transformation in the total synthesis of indole alkaloids, specifically those belonging to the Corynanthe and Ipecac classes, and serves as a model for constructing the core scaffold of dimeric alkaloids like Trichotomine .

The reaction couples an electron-rich indole amine with a


-oxo ester to form a 1,2,3,4-tetrahydro-

-carboline (THBC)
system. The resulting product features two stereogenic centers on the piperidine ring (C1 and C3) and a third center on the C1 side chain, leading to complex stereochemical outcomes that require rigorous control.
Key Reaction Parameters
  • Reaction Type: Acid-Catalyzed Pictet-Spengler Cyclization.[1][2]

  • Target Scaffold: 1-(2-methoxycarbonyl-2-methylethyl)-3-methoxycarbonyl-1,2,3,4-tetrahydro-

    
    -carboline.
    
  • Primary Challenge: Controlling diastereoselectivity (cis/trans ratio at C1/C3) and preventing polymerization of the aldehyde.

Mechanistic Insight & Stereochemistry

The transformation proceeds via a two-stage mechanism: Imine Condensation followed by Electrophilic Aromatic Substitution .

Reaction Pathway[1][2][3]
  • Imine Formation: The amine of tryptophan methyl ester condenses with the aldehyde carbonyl of methyl 3-methyl-4-oxobutanoate to form a Schiff base (imine). Water is a byproduct, necessitating desiccant conditions.

  • Cyclization: The protonated iminium ion acts as an electrophile.

    • Path A (Direct): Nucleophilic attack from C2 of the indole.

    • Path B (Spiro): Attack from C3 to form a spiroindolenine intermediate, followed by a 1,2-migration to the C2 position.

  • Product Formation: Re-aromatization of the indole ring yields the tetrahydro-

    
    -carboline.
    
Stereochemical Control

The reaction generates a new chiral center at C1.[3]

  • Kinetic Control (Cis-Selectivity): In non-protic solvents (e.g., DCM, Toluene) at lower temperatures, the reaction favors the 1,3-cis isomer. The indole ring attacks the iminium ion from the less hindered face (axial attack), placing the C1 substituent pseudo-equatorial.

  • Thermodynamic Control (Trans-Selectivity): In protic solvents (e.g., alcohols) or at high temperatures with strong acids, the product can equilibrate to the thermodynamically more stable 1,3-trans isomer.

Mechanistic Diagram

PictetSpengler Reactants L-Trp-OMe + Methyl 3-methyl-4-oxobutanoate Imine Schiff Base (Iminium Ion) Reactants->Imine - H2O (TFA/Mol Sieves) Spiro Spiroindolenine Intermediate Imine->Spiro C3 Attack (Kinetic) THBC Tetrahydro-β-Carboline (Cis/Trans Mixture) Imine->THBC C2 Attack (Direct) Spiro->THBC 1,2-Migration

Figure 1: Mechanistic pathway of the Pictet-Spengler reaction highlighting the spiroindolenine intermediate.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][4][5]Role
L-Tryptophan Methyl Ester HCl 254.711.0Nucleophile
Methyl 3-methyl-4-oxobutanoate 130.141.5Electrophile
Trifluoroacetic Acid (TFA) 114.021-2 dropsCatalyst
Molecular Sieves (4Å) N/A200 wt%Desiccant
Dichloromethane (DCM) 84.93SolventAnhydrous
Triethylamine (Et3N) 101.191.1Free-basing agent

Note: While historical protocols use Benzene, this protocol substitutes Anhydrous DCM or Toluene to adhere to modern safety standards without compromising yield.

Step-by-Step Procedure
Phase 1: Free-Basing (If starting with HCl salt)
  • Dissolve L-Tryptophan Methyl Ester HCl (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (1.1 equiv) and stir for 15 minutes at room temperature.

  • Wash the organic layer with saturated NaHCO

    
     (2x) and Brine (1x).
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to obtain the free amine.
    • Checkpoint: The free amine is unstable; use immediately.

Phase 2: Cyclization Reaction[2]
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[5]

  • Solvation: Dissolve the fresh L-Tryptophan Methyl Ester (free base) in anhydrous DCM (0.2 M concentration).

  • Additives: Add activated 4Å Molecular Sieves (powdered) to the solution.

    • Why: Removes water generated during imine formation, driving the equilibrium forward.

  • Reagent Addition: Add Methyl 3-methyl-4-oxobutanoate (1.5 equiv) via syringe.

  • Catalysis: Add catalytic TFA (1-2 drops, approx 0.05 equiv).

    • Optimization: For difficult substrates, stoichiometric TFA may be required, but start catalytic to minimize side reactions.

  • Reaction: Stir at room temperature for 12 hours. If TLC shows incomplete conversion, heat to mild reflux (40°C) for an additional 4-6 hours.

    • Monitoring: TLC (5% MeOH in DCM). Stain with Cerium Ammonium Molybdate (CAM) or Dragendorff’s reagent.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Filter through a celite pad to remove molecular sieves. Rinse the pad with DCM.[2]

  • Wash: Wash the filtrate with Saturated NaHCO

    
     solution to neutralize the acid.
    
  • Extraction: Extract the aqueous layer with DCM (2x). Combine organic layers.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 0%

      
       2% 
      
      
      
      5% Methanol in DCM.
    • Separation: This step usually separates the cis and trans diastereomers.

Workflow Diagram

ProtocolWorkflow Step1 Free-Base Preparation (Trp-OMe HCl + Et3N -> DCM) Step2 Reaction Assembly (Add Aldehyde + Mol Sieves + TFA) Step1->Step2 Step3 Cyclization (Stir RT 12h or Reflux) Step2->Step3 Step4 Workup (Filter Sieves, NaHCO3 Wash) Step3->Step4 Step5 Purification (Silica Column: DCM/MeOH) Step4->Step5

Figure 2: Operational workflow for the synthesis of THBC derivatives.

Data Analysis & Validation

NMR Interpretation

The stereochemistry of the product is determined by the coupling constant of the proton at C1 and C3 .

  • 1,3-Cis Isomer:

    • H1 Signal: Typically appears as a doublet or broad singlet around

      
       4.0 - 4.5 ppm.
      
    • C13 NMR: C1 and C3 carbons appear at distinct shifts compared to the trans isomer.

    • NOESY: Look for NOE correlations between H1 and H3. Strong correlation indicates they are on the same face (cis).

  • 1,3-Trans Isomer:

    • H1 Signal: Often shifted downfield relative to the cis isomer.

    • NOESY: Absence of H1-H3 correlation.

Mass Spectrometry
  • Expected Mass:

    • Trp-OMe (MW 218) + Aldehyde (MW 130) - H2O (18) = 330.38 g/mol .

    • Look for

      
       peak at m/z 331.4 .
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of ImineEnsure solvents are anhydrous; use fresh Molecular Sieves.
No Reaction Acid concentration too lowIncrease TFA to 1.0 equiv or switch to reflux in Toluene.
Polymerization Aldehyde degradationDistill Methyl 3-methyl-4-oxobutanoate before use.
Inseparable Isomers Diastereomers co-eluteTry crystallization from MeOH/Ether or use Prep-HPLC.

References

  • Iwadare, S., et al. (1978). "Preparation and Properties of 1,1'-Disubstituted Trichotomine Derivatives". Bulletin of the Chemical Society of Japan. Link (Grounding Source: Result 1.8)

  • Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews. Link

  • Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry". Angewandte Chemie International Edition. Link

  • Sigma-Aldrich . "Methyl 3-methyl-4-oxobutanoate Product Page". Link (Grounding Source: Result 1.7)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3-methyl-4-oxobutanoate Integrity

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with methyl 3-methyl-4-oxobutanoate. This guide provides in-depth troubleshooting, frequently asked ques...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with methyl 3-methyl-4-oxobutanoate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address a critical challenge: the unwanted oxidation of the terminal aldehyde to a carboxylic acid. Understanding and controlling this degradation pathway is paramount for ensuring the purity, stability, and reactivity of this versatile β-keto ester intermediate.

Section 1: Understanding the Instability - The "Why"

Before delving into preventative measures, it is crucial to understand the inherent chemical liabilities of methyl 3-methyl-4-oxobutanoate. The molecule contains both a β-keto ester and a terminal aldehyde. The aldehyde functionality is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or residual peroxides in solvents.

A secondary, yet significant, degradation pathway involves the hydrolysis of the methyl ester to the corresponding β-keto acid.[1][2] This β-keto acid intermediate is notoriously unstable and readily undergoes decarboxylation (loss of CO₂), particularly when heated, to yield a ketone.[3][4][5] While distinct from oxidation, this hydrolysis pathway can complicate purification and analysis, making strict control over experimental conditions essential.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes for methyl 3-methyl-4-oxobutanoate.

G cluster_main Methyl 3-methyl-4-oxobutanoate cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis & Decarboxylation Pathway Start Methyl 3-methyl-4-oxobutanoate (β-Keto Ester & Aldehyde) Oxidized_Product 3-(Methoxycarbonyl)-2-methylpropanoic acid (Carboxylic Acid) Start->Oxidized_Product [O] (e.g., Air, Peroxides) Keto_Acid 3-Methyl-4-oxobutanoic acid (Unstable β-Keto Acid) Start->Keto_Acid H₂O / H⁺ or OH⁻ (Hydrolysis) Ketone 3-Methyl-2-butanone (Ketone Product) Keto_Acid->Ketone Heat (Δ) (-CO₂) (Decarboxylation)

Caption: Primary degradation pathways for methyl 3-methyl-4-oxobutanoate.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and storage of methyl 3-methyl-4-oxobutanoate in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My NMR/LC-MS analysis shows a significant amount of a new carboxylic acid peak after workup. What is the likely cause?

A: This is a classic sign of aldehyde oxidation. The most common culprits are exposure to atmospheric oxygen during workup, especially under basic conditions, or the use of solvents that have not been purged of dissolved oxygen or tested for peroxides. Aldehydes can be particularly sensitive, and even brief exposure can lead to noticeable oxidation.[6]

Q2: I observe gas evolution during the distillation of my product, and the final yield is lower than expected. What is happening?

A: The gas evolution is likely CO₂ from the decarboxylation of the β-keto acid.[3][4] This indicates that some of the methyl ester was hydrolyzed to the carboxylic acid during your reaction or workup. Applying excessive heat during distillation accelerates this decarboxylation process, leading to product loss.[5]

Q3: How does pH affect the stability of my compound during aqueous workup?

A: The stability is highly pH-dependent. Acidic conditions can promote hydrolysis of the ester to the unstable β-keto acid.[1][2] Conversely, strongly basic conditions can facilitate enolate formation, which may increase susceptibility to oxidation. A rapid workup using a mildly acidic or neutral wash (e.g., saturated ammonium chloride, brine) followed by immediate extraction is often the best approach. The conjugate base of the β-keto acid is less prone to decarboxylation, so maintaining a neutral to slightly alkaline pH can enhance stability in solution if the acid has already formed.[5]

Q4: Can I store my purified methyl 3-methyl-4-oxobutanoate long-term? What are the best conditions?

A: Long-term storage requires careful consideration. Like many aldehydes and esters, it is susceptible to degradation.[7] For optimal stability, store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or, ideally, -80°C).[5][8] It is crucial to use a well-sealed container to prevent moisture ingress, which could lead to hydrolysis.[7]

Section 3: Preventative Protocols & Methodologies

To mitigate the risk of oxidation, a multi-faceted approach involving careful reagent selection, procedural modifications, and appropriate storage is required.

Protocol 1: Inert Atmosphere Synthesis and Workup

This protocol outlines the best practices for minimizing exposure to atmospheric oxygen throughout the experimental process.

Materials:

  • Schlenk line or glovebox

  • Nitrogen or Argon gas (high purity)

  • Degassed solvents (see Protocol 2)

  • Reaction vessel with a septum inlet

Procedure:

  • Setup: Assemble your glassware and purge thoroughly with an inert gas for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add all reagents and solvents via syringe or cannula under a positive flow of inert gas.

  • Reaction: Run the reaction under a gentle, continuous flow of inert gas or a balloon filled with the gas.

  • Quenching & Workup: Cool the reaction mixture to 0°C. Quench the reaction by slowly adding degassed, saturated NH₄Cl solution via syringe.

  • Extraction: Perform liquid-liquid extraction using degassed solvents. Minimize the time the aqueous and organic layers are in contact.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator with care not to apply excessive heat.

Visualizing the Inert Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble & Purge Glassware (N₂/Ar) C Add Reagents (Syringe/Cannula) A->C B Prepare Degassed Reagents & Solvents B->C D Run Reaction Under Inert Atmosphere C->D E Quench with Degassed Solution D->E F Extract with Degassed Solvents E->F G Dry & Concentrate (Minimal Heat) F->G

Caption: Experimental workflow for preventing oxidation.

Protocol 2: Solvent Degassing and Peroxide Removal

Using oxygen-free and peroxide-free solvents is non-negotiable for sensitive substrates.

Materials:

  • Solvent of choice (e.g., THF, Dichloromethane, Ethyl Acetate)

  • Nitrogen or Argon gas

  • Cannula or long needle

  • Activated alumina or a commercial solvent purification system

  • Peroxide test strips

Procedure (Freeze-Pump-Thaw Method for Degassing):

  • Freeze: Place the solvent in a robust flask and freeze it using liquid nitrogen.

  • Pump: Once frozen solid, apply a high vacuum to the flask to remove gases from above the frozen solvent.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released.

  • Repeat: Repeat this cycle at least three times to ensure complete degassing.

  • Storage: Store the degassed solvent over molecular sieves under an inert atmosphere.

Peroxide Testing and Removal:

  • Testing: Before use, always test ether solvents (like THF) with potassium iodide (KI) test strips. A blue/purple color indicates the presence of peroxides.

  • Removal: If peroxides are present, pass the solvent through a column of activated alumina immediately before use.

Use of Antioxidants

For particularly sensitive reactions or long-term storage, the addition of a radical scavenger can be beneficial.

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant. A small amount (e.g., <0.1 mol%) can be added to the reaction mixture or to the purified product before storage to inhibit radical-mediated oxidation pathways.[9]

Section 4: Purification & Storage Best Practices

How you purify and store your compound is as critical as how you synthesize it.

ParameterStandard MethodRecommended Modification for StabilityRationale
Purification Flash Column ChromatographyUse degassed solvents as eluent. Add a small amount of a non-polar antioxidant like BHT to the crude mixture before loading.Minimizes on-column oxidation by removing dissolved oxygen from the mobile phase.[6]
Distillation Standard DistillationUse a high-vacuum distillation apparatus to lower the boiling point. Ensure the receiving flask is under an inert atmosphere.Reduces thermal stress on the molecule, minimizing the risk of decarboxylation of any hydrolyzed β-keto acid impurity.[5]
Storage Amber bottle at 4°CFlame-dried ampule sealed under high vacuum or argon. Store at -20°C to -80°C.Provides the ultimate protection against atmospheric oxygen and moisture, significantly slowing degradation pathways.[5][8]

References

  • 9.4: β-Ketoacids Decarboxylate . (2021). Chemistry LibreTexts. [Link]

  • CX7b. Enolates: Decarboxylation . Reactivity in Chemistry. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]

  • Jiro Tsuji. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . Proceedings of the Japan Academy, Series B. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example . (2014). YouTube. [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase . ResearchGate. [Link]

  • Mondal, D., & Nandi, G. C. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst . Scientific Reports. [Link]

  • Glaeser, M. Oxidative Reactions Role in the Synthesis of Organic Compounds . Longdom Publishing. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? . (2015). ResearchGate. [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • CN100335456C - Method for preparing acyclic beta keto ester.
  • Synthesis of β-keto carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]

  • Valko, M., et al. (2016). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure . Oxidative Medicine and Cellular Longevity. [Link]

  • Galan-Bautista, L., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite . MDPI. [Link]

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate . DTU Research Database. [Link]

  • Galan-Bautista, L., et al. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties . Preprints.org. [Link]

  • Al-khazrajy, O. S. A., & Zare, A. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants . Frontiers in Chemistry. [Link]

  • WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Flores-Holguín, N., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity . MDPI. [Link]

  • methyl 3-oxobutanoate . NIST/TRC Web Thermo Tables. [Link]

  • Ethyl 3-methyl-4-oxobutanoate . PubChem. [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature . PubMed. [Link]

Sources

Optimization

Technical Support Portal: Storage &amp; Handling of Methyl 3-methyl-4-oxobutanoate

Case ID: T-MM4OB-STAB Topic: Prevention of Polymerization and Degradation Classification: Reactive Aldehyde / -Oxo Ester Status: Active Guide Critical Alert: Immediate Storage Specifications If you have just received a s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MM4OB-STAB Topic: Prevention of Polymerization and Degradation Classification: Reactive Aldehyde /


-Oxo Ester
Status:  Active Guide

Critical Alert: Immediate Storage Specifications

If you have just received a shipment of Methyl 3-methyl-4-oxobutanoate (CAS: 65038-34-8 or related isomers), do not store it on the benchtop. This compound is thermodynamically unstable relative to its oligomers and oxidation products.

ParameterSpecificationCriticality
Temperature -20°C (Freezer) High - Retards reaction kinetics.
Atmosphere Argon or Nitrogen Critical - Prevents autoxidation.
Container Amber Glass / Teflon-lined Cap High - Blocks UV radical initiation.
State Anhydrous (<0.1% H₂O) Critical - Moisture catalyzes aldol condensation.
Shelf Life 3-6 Months Re-test purity before every use.

The Science of Instability: Why Does It "Polymerize"?

Users often report this compound turning into a viscous gel or a white solid. While often termed "polymerization," this is chemically a combination of self-aldol condensation and trimerization .

The Mechanism

Methyl 3-methyl-4-oxobutanoate contains two reactive centers: an aldehyde (C4) and an ester (C1). The proton at C3 (between the methyl group and the aldehyde) is acidic (pKa ~17).

  • Enolization: Trace base or acid allows the C3 proton to shift, forming an enol.

  • Aldol Addition: This enol attacks the aldehyde carbonyl of a neighboring molecule.

  • Oligomerization: This process repeats, forming dimers, trimers, and complex oligomeric networks (gels).

  • Oxidation: Exposure to air converts the aldehyde to a carboxylic acid, which then autocatalyzes further polymerization.

Degradation Pathway Visualization

The following diagram illustrates the cascade from a pure monomer to an unusable oligomer.

DegradationPathway Monomer Methyl 3-methyl-4-oxobutanoate (Liquid) Enol Enol Intermediate (Reactive) Monomer->Enol Trace H2O/Base (Equilibrium) Acid Carboxylic Acid (Autocatalyst) Monomer->Acid O2 (Oxidation) Dimer Aldol Dimer (Viscous Oil) Enol->Dimer Nucleophilic Attack Polymer Complex Oligomers (Gel/Solid) Dimer->Polymer Chain Extension Acid->Enol Catalyzes

Figure 1: The degradation cascade showing how moisture and oxygen accelerate oligomerization.

Troubleshooting Guide (FAQs)

Q1: My sample has become cloudy and viscous. Can I still use it?

  • Diagnosis: The cloudiness indicates the formation of higher-molecular-weight oligomers (aldol products) that are less soluble in the monomer matrix.

  • Action: Do not use directly. The stoichiometry of your reaction will be compromised.

  • Recovery: If the degradation is minor (<10%), you can attempt vacuum distillation (see Protocol A). If the sample is a solid gel, discard it; thermal cracking is dangerous and rarely yields pure monomer.

Q2: The NMR spectrum shows a broad hump around 4.5–5.5 ppm and missing aldehyde peaks.

  • Diagnosis: This confirms acetal/hemiacetal formation or polymerization. The distinct aldehyde proton signal (usually ~9.6-9.8 ppm) disappears as the carbonyl group is consumed in the polymerization process.

  • Root Cause: Likely stored in a standard fridge (4°C) without inert gas, allowing moisture ingress.

Q3: Can I store it in solution to prevent polymerization?

  • Answer: Yes, but with caveats.

  • Recommendation: Storing as a dilute solution (e.g., 10-20% in anhydrous Toluene or DCM) can slow down bimolecular reactions like aldol condensation.

  • Warning: Do not use alcohols (Methanol/Ethanol) as solvents; they will react with the aldehyde to form acetals.

Q4: I smell a sharp, vinegar-like odor. Is this normal?

  • Answer: No. Pure esters have a fruity smell. A sharp, acidic odor indicates oxidation of the aldehyde group to a carboxylic acid (likely 3-methyl-4-methoxy-4-oxobutanoic acid derivatives). The acid will catalyze rapid polymerization of the remaining material.

Standard Operating Protocols (SOPs)

Protocol A: Purification via Vacuum Distillation

Use this if purity drops below 95%.

  • Setup: Short-path distillation apparatus. Ensure all glassware is base-washed and oven-dried (base residues catalyze polymerization).

  • Vacuum: High vacuum is required (< 2 mmHg).

  • Temperature: Keep the oil bath temperature below 120°C. The boiling point will likely be in the range of 60-80°C at reduced pressure (analogous to ethyl 2-methyl-3-oxobutanoate [1]).

  • Collection: Discard the first 10% (forerun) which contains water and acid impurities. Collect the main fraction into a receiver flask cooled in dry ice/acetone.

  • Stabilization: Immediately flush the receiver with Argon.

Protocol B: Long-Term Storage Workflow

Follow this strictly upon receipt of new material.

StorageWorkflow Receipt 1. Receipt of Material QC 2. QC Check (H-NMR) Receipt->QC Aliquot 3. Aliquot into Amber Vials (Avoid Freeze-Thaw) QC->Aliquot If Purity >98% Distill Distill (Protocol A) QC->Distill If Purity <95% Inert 4. Sparge with Argon Aliquot->Inert Seal 5. Seal with Parafilm/Teflon Tape Inert->Seal Freeze 6. Store at -20°C Seal->Freeze Distill->Aliquot

Figure 2: Optimal workflow for handling reactive aldehyde esters upon arrival.

References

  • Organic Syntheses. (2005). Synthesis of Ethyl 2-methyl-3-oxobutanoate. Organic Syntheses, Coll. Vol. 8, p.265. (Note: Analogous handling for gamma-oxo esters).

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 4-oxobutanoate.

  • ChemicalBook. (2023).[1] Methyl 4-oxobutanoate Properties and Stability.

  • DTU Research Database. (2016). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.

Sources

Troubleshooting

purifying methyl 3-methyl-4-oxobutanoate from branched isomers

The following guide serves as a specialized Technical Support Center for the purification of Methyl 3-methyl-4-oxobutanoate (CAS: 65038-34-8 / 13865-19-5 related). It is designed for researchers encountering difficulty s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of Methyl 3-methyl-4-oxobutanoate (CAS: 65038-34-8 / 13865-19-5 related).

It is designed for researchers encountering difficulty separating this specific branched aldehyde-ester from its regioisomers (e.g., Methyl 5-oxopentanoate or dimethylated isomers) generated during hydroformylation or oxidative cleavage.[1][2]

Ticket Subject: Purification of Methyl 3-methyl-4-oxobutanoate from Branched Isomers Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1][2]

📋 Executive Summary: The Separation Challenge

Methyl 3-methyl-4-oxobutanoate presents a "perfect storm" for purification:

  • Thermal Instability: As a

    
    -aldehyde ester, it is prone to oxidation (to the acid), trimerization, or elimination (if 
    
    
    
    -hydrogens are acidic) under heat.[1][2]
  • Isomeric Similarity: Regioisomers formed during synthesis often possess boiling points (

    
    bp) within 2–5°C of the target, rendering standard distillation inefficient.[2][3]
    
  • Steric Nuance: The methyl group at the C3 position creates steric hindrance that differentiates it from linear isomers (e.g., methyl 5-oxopentanoate), a feature we can exploit chemically.[2]

🛠 Module 1: Distillation Troubleshooting (The Physical Route)

User Question: "I am running a vacuum distillation, but the isomers co-elute. Increasing the vacuum just bumps the material. How do I separate them?"

💡 Technical Insight

Standard short-path distillation fails here because the vapor pressure curves of the regioisomers overlap significantly. You are likely operating in a "transition flow" regime where separation efficiency drops.[2][3]

✅ Protocol: High-Efficiency Fractionation

Requirement: You need a column with >15 Theoretical Plates .[1][2][3] A Vigreux column is insufficient.[2][3]

  • Equipment Setup:

    • Column: Spinning Band Distillation column (ideal) or a packed column (Sulzer DX or Multiknit wire mesh).[1][3]

    • Vacuum: High stability required (< 2.0 mmHg).[1][2][3][4] Fluctuations cause fraction mixing.[1][2][3]

    • Head: Solenoid-controlled reflux splitter.[1][2][3]

  • Operational Parameters:

ParameterRecommended SettingReason
Vacuum Pressure 0.5 – 1.0 mmHgLowers bp to < 85°C to prevent degradation.[1][2]
Reflux Ratio 20:1 to 50:1High reflux is mandatory to exploit small

bp.[1][2][3]
Bath Temperature

T +20°C max
Prevent "skin temperature" degradation at flask wall.[1][2][3]
Inert Gas

Bleed (Capillary)
Prevents oxidation; stabilizes boiling in high vacuum.[1][2][3]
  • The "Chaser" Solvent Technique:

    • Add a high-boiling, inert "chaser" solvent (e.g., Diethyl phthalate or PEG-400) to the pot.[1][2] This allows you to distill the entirety of your product without overheating the dry residue, which often triggers polymerization.

🧪 Module 2: Chemical Purification (The Bisulfite Method)

User Question: "Distillation is thermally degrading my product. Is there a mild chemical workup to remove the linear isomers?"

💡 Technical Insight

Yes. This method exploits Steric Differentiation .[1][2][3]

  • Linear Isomers (Impurity): Unhindered carbonyls form bisulfite adducts rapidly and stably.[1][2][3]

  • Branched Target (3-methyl): The C3 methyl group adds steric bulk.[1][2] While it can form an adduct, the equilibrium constant (

    
    ) is lower, and the formation rate is slower than the linear isomer.
    
  • Strategy: You can use a "Kinetic Wash" to selectively remove the linear impurity, or a "Saturation Purification" to isolate the aldehyde fraction from non-aldehyde impurities (crotonates).

✅ Protocol: Selective Bisulfite Extraction

This protocol assumes the target is the branched aldehyde.

  • Preparation:

    • Dissolve crude oil in 2-MeTHF or Ethyl Acetate (10 volumes). Avoid methanol (forms acetals).[1][2][3]

  • Adduct Formation:

    • Add saturated aq.

      
        (0.9 equivalents relative to impurity if doing kinetic separation; excess if purifying total aldehydes).[1][2][3]
      
    • Crucial Step: Stir vigorously for 30 minutes at 0°C .

    • Mechanism:[1][2][3][5][6] The linear isomer (e.g., methyl 5-oxopentanoate) binds preferentially at low temps due to lower steric energy barriers.[1][2]

  • Phase Separation:

    • Aqueous Phase: Contains the linear isomer adduct (and some target adduct).[1]

    • Organic Phase: Contains the sterically hindered target (Methyl 3-methyl-4-oxobutanoate) and non-aldehydes.[1][2]

  • Regeneration (If Target is trapped):

    • If you accidentally trap your target, separate the aqueous layer.[2][3]

    • Adjust pH to >10 using

      
       or use Formaldehyde (trans-bisulfitation) to release the aldehyde back into an organic solvent.[1]
      

📊 Module 3: Decision Logic & Workflow

User Question: "Which method should I start with? My purity is currently 85%."

📉 Visualization: Purification Logic Tree

The following diagram outlines the decision process based on impurity profile.

PurificationLogic Start Crude Mixture (Methyl 3-methyl-4-oxobutanoate) CheckImpurity Analyze Impurity Profile (GC/NMR) Start->CheckImpurity LinearIso Main Impurity: Linear Isomer (Methyl 5-oxopentanoate) CheckImpurity->LinearIso Regioisomers present NonAldehyde Main Impurity: Non-Aldehydes (Esters/Crotonates) CheckImpurity->NonAldehyde Boiling point diff >10°C Bisulfite Bisulfite Extraction (Kinetic Control) LinearIso->Bisulfite Exploit Sterics Distill High-Vac Fractional Distillation (>20 Theoretical Plates) NonAldehyde->Distill Exploit BP CheckPurity Check Purity Bisulfite->CheckPurity Distill->CheckPurity CheckPurity->Distill Fail (Polishing needed) Final Pure Target (>98%) CheckPurity->Final Pass

Caption: Decision matrix for selecting between kinetic chemical separation (Bisulfite) and thermodynamic physical separation (Distillation).

📉 Module 4: Analytical Troubleshooting

User Question: "My GC purity looks great (99%), but the NMR shows a mess. What is happening?"

💡 Technical Insight: The "Hidden" Acetal

Aldehydes are notorious for reacting with NMR solvents.[3]

  • Methanol-d4: If you use MeOD, the aldehyde instantly forms the hemiacetal (

    
    ).[1][2] This splits your aldehyde signal and creates "impurity" peaks.[2][3]
    
  • Chloroform-d: Often acidic.[1][2][3] Can catalyze trimerization (trioxane formation).[1][2][3]

✅ Protocol: Proper Analytics
  • NMR Solvent: Use DMSO-d6 or Acetonitrile-d3 .[1][2][3] These are non-nucleophilic and suppress hydration.[2][3]

  • GC Method: Ensure your injector port is < 200°C. High temps can cause the "branched" isomer to eliminate to the crotonate, showing a false impurity peak.

  • Derivatization: For absolute confirmation, convert a small aliquot to the 2,4-DNP derivative .[1][2][3] The sharp melting point of the hydrazone is the gold standard for isomeric purity confirmation.

📚 References & Authoritative Grounding

  • Kjell, D. P., et al. (1999).[1][2][3][7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.[1][2]

    • Context: Establishes the protocol for non-aqueous regeneration, crucial for preventing ester hydrolysis in your target molecule.[2][3][7]

  • Boucher, M. M., et al. (2017).[1][2][3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][3][8] [1]

    • Context: Provides the optimized phase-separation logic used in Module 2.

  • Armarego, W. L. F. (2017).[1][2][3] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann.[1][2][3]

    • Context: The definitive standard for physical property data and general aldehyde distillation parameters.[3]

  • Franke, R., et al. (2012).[1][2][3] "Applied Hydroformylation." Chemical Reviews, 112(11), 5675–5732.[1][2][3]

    • Context: Explains the formation of n/iso isomers and the difficulty in their separation, validating the need for high-plate distillation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation of Methyl 3-Methyl-4-Oxobutanoate

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-methyl-4-oxobutanoate. Designed for researchers and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-methyl-4-oxobutanoate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles governing the molecule's fragmentation. We will compare its fragmentation behavior to a structurally related β-keto ester to highlight key identifying features and provide a robust experimental protocol for its analysis.

Introduction: The Power of GC-MS in Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) remains an indispensable tool in the modern analytical laboratory. Its ability to separate complex mixtures and provide detailed structural information from minute sample quantities is unparalleled. The key to unlocking this structural information lies in understanding how molecules fragment upon electron ionization. Each fragment ion peak in a mass spectrum tells a story about the molecule's original structure.

This guide focuses on methyl 3-methyl-4-oxobutanoate (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ), a bifunctional molecule containing both a methyl ester and an aldehyde. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, whether in metabolomics research, flavor and fragrance analysis, or as an intermediate in pharmaceutical synthesis.

Structure of Methyl 3-Methyl-4-Oxobutanoate:

Core Principles of Electron Ionization (EI) Fragmentation

In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This radical cation is unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to produce a unique pattern of smaller, more stable charged ions. The most common and diagnostic fragmentation pathways for a molecule like methyl 3-methyl-4-oxobutanoate are alpha-cleavage and the McLafferty rearrangement.

  • Alpha (α) Cleavage: This is the homolytic cleavage of a carbon-carbon bond adjacent to a heteroatom (like oxygen) or a functional group. The process is driven by the ability of the heteroatom's lone pair of electrons to stabilize the resulting positive charge, forming a resonance-stabilized cation. For carbonyl compounds, α-cleavage is a dominant fragmentation route.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds (ketones, aldehydes, esters) that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. The reaction proceeds through a six-membered ring transition state, involving the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the α and β carbons. This produces a neutral alkene molecule and a new, often stable, enol radical cation.

Predicted Fragmentation Pathways for Methyl 3-Methyl-4-Oxobutanoate

The presence of two distinct carbonyl groups—an aldehyde and a methyl ester—provides multiple potential sites for fragmentation. The resulting mass spectrum is predicted to be a composite of fragments derived from each functional group.

Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 130 . Due to the molecule's acyclic nature and multiple fragmentation pathways, this peak may be of low intensity or entirely absent.

Key Fragmentation Mechanisms

A. Alpha (α) Cleavage Pathways:

  • Cleavage adjacent to the aldehyde (C₃-C₄ bond): Loss of a formyl radical (•CHO, 29 Da) is a highly probable pathway for aldehydes. This cleavage results in a resonance-stabilized secondary carbocation at m/z 101 . This is expected to be a significant peak.

  • Cleavage adjacent to the ester (C₁-C₂ bond): Loss of the carboxymethyl radical (•CH₂COOCH₃, 73 Da) would yield an ion at m/z 57 .

  • Cleavage adjacent to the ester (loss of methoxy radical): Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion yields a prominent acylium ion at m/z 99 .

B. McLafferty Rearrangement Pathways:

  • Rearrangement relative to the Aldehyde (C=O at C₄): The hydrogens on the C₂ carbon are in the γ-position relative to the aldehyde. A McLafferty rearrangement is therefore possible. This involves the transfer of a hydrogen from C₂ to the aldehyde oxygen, followed by cleavage of the C₂-C₃ bond. This reaction produces a neutral methyl acrylate molecule (86 Da) and a charged enol radical cation at m/z 44 .

  • Rearrangement relative to the Ester (C=O at C₁): The hydrogens on the methyl group at C₃ are in the γ-position relative to the ester carbonyl. A rearrangement can occur, leading to the elimination of a neutral propene molecule (42 Da) and the formation of the radical cation of the enol form of methyl glyoxylate at m/z 88 .

The interplay of these pathways is visually summarized in the fragmentation diagram below.

Fragmentation_of_Methyl_3_methyl_4_oxobutanoate Predicted EI Fragmentation Pathways M Methyl 3-methyl-4-oxobutanoate [C₆H₁₀O₃]⁺• m/z = 130 F101 [M - CHO]⁺ [C₅H₉O₂]⁺ m/z = 101 M->F101 α-Cleavage - •CHO F99 [M - OCH₃]⁺ [C₅H₇O₂]⁺ m/z = 99 M->F99 α-Cleavage - •OCH₃ F44 [C₂H₄O]⁺• m/z = 44 M->F44 McLafferty (Aldehyde) - C₄H₆O₂ F88 [C₃H₄O₃]⁺• m/z = 88 M->F88 McLafferty (Ester) - C₃H₆ F57 [C₃H₅O]⁺ m/z = 57 M->F57 α-Cleavage - •CH₂COOCH₃

Caption: Key predicted fragmentation pathways for methyl 3-methyl-4-oxobutanoate.

Summary of Predicted Fragments
m/z Proposed Ion Structure Formation Mechanism Neutral Loss
130[C₆H₁₀O₃]⁺•Molecular Ion-
101[CH₃CH(CH₂COOCH₃)]⁺α-Cleavage (aldehyde)•CHO (29 Da)
99[O=CHC(CH₃)CH₂C=O]⁺α-Cleavage (ester)•OCH₃ (31 Da)
88[CH₂(OH)=C(COOCH₃)]⁺•McLafferty (ester)C₃H₆ (42 Da)
57[CH₃-CH-CHO]⁺α-Cleavage (ester)•CH₂COOCH₃ (73 Da)
44[CH₂=CHOH]⁺•McLafferty (aldehyde)C₄H₆O₂ (86 Da)

Comparative Analysis: Aldehyde-Ester vs. β-Keto Ester

To highlight the diagnostic value of the predicted fragmentation, we compare it with a structurally similar compound, methyl acetoacetate (methyl 3-oxobutanoate).

Structure of Methyl Acetoacetate:

While both molecules are isomers with the formula C₅H₈O₃ (MW 116.12), their fragmentation patterns are distinctly different due to the placement of the carbonyl group. The mass spectrum of methyl acetoacetate is dominated by fragments resulting from cleavage around the ketone.

  • Dominant α-Cleavage: The most favorable α-cleavage in methyl acetoacetate is the loss of the •CH₂COOCH₃ radical, leading to the formation of the highly stable acetyl cation [CH₃C=O]⁺ at m/z 43 . This is typically the base peak in the spectrum.

  • Alternative α-Cleavage: Loss of a methyl radical (•CH₃) gives a peak at m/z 101.

  • McLafferty Rearrangement: Methyl acetoacetate lacks a γ-hydrogen relative to the ketone, so a classical McLafferty rearrangement is not possible.

Key Differentiating Features:

  • The presence of a strong peak at m/z 43 is characteristic of a methyl ketone and would strongly suggest methyl acetoacetate over methyl 3-methyl-4-oxobutanoate.

  • The presence of a significant peak at m/z 101 ([M-29]⁺) from the loss of a formyl radical is a key indicator for the aldehyde structure of methyl 3-methyl-4-oxobutanoate.

  • The McLafferty fragment at m/z 44 would provide further strong evidence for the aldehyde-ester structure.

This comparison underscores how subtle changes in isomeric structure lead to dramatically different and predictable fragmentation patterns, forming the basis of structural confirmation by GC-MS.

Recommended Experimental Protocol

This protocol provides a robust starting point for the GC-MS analysis. The choice of a mid-polarity column like a DB-5ms is strategic; it provides excellent resolution for a wide range of analytes and is thermally stable, ensuring reproducible retention times and peak shapes. The 70 eV ionization energy is a global standard, chosen because it imparts sufficient energy for reproducible and extensive fragmentation, allowing for the creation of vast, comparable spectral libraries.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for injection.

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: 3 minutes.

GC_MS_Workflow GC-MS Analysis Workflow Prep Sample Preparation (Dilution in Solvent) Inject GC Injection (1 µL, Split Mode) Prep->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Data Acquisition (Mass Spectrum) Analyze->Detect

Caption: A generalized workflow for the GC-MS analysis of volatile compounds.

Conclusion

The electron ionization mass spectrum of methyl 3-methyl-4-oxobutanoate is predicted to be rich with structurally diagnostic ions. The key to its identification lies not in a single fragment, but in the collective pattern. The presence of a significant [M-29]⁺ ion (m/z 101) , a McLafferty ion at m/z 44 , and the notable absence of a strong m/z 43 peak provides a compelling spectral fingerprint. By understanding the fundamental principles of α-cleavage and McLafferty rearrangements, and by comparing the predicted spectrum to that of logical alternatives like β-keto esters, analysts can achieve confident and accurate structural elucidation.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 21, 2026, from [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024, December 5). Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved February 21, 2026, from [Link]

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved February 21, 2026, from [Link]

Comparative

distinguishing methyl 3-methyl-4-oxobutanoate from methyl 2-methyl-3-formylpropionate

Executive Summary & Structural Context[1][2][3] In the field of drug discovery and fine chemical synthesis, particularly involving the hydroformylation of unsaturated esters, distinguishing between regioisomers is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the field of drug discovery and fine chemical synthesis, particularly involving the hydroformylation of unsaturated esters, distinguishing between regioisomers is a critical quality control step. This guide addresses the differentiation of two specific constitutional isomers with the molecular formula C₆H₁₀O₃ (MW: 130.14 g/mol ) :

  • Compound A: Methyl 3-methyl-4-oxobutanoate (IUPAC).

    • Structure:

      
      -methyl substitution relative to the ester.
      
  • Compound B: Methyl 2-methyl-3-formylpropionate (Synonym: Methyl 2-methyl-4-oxobutanoate).

    • Structure:

      
      -methyl substitution relative to the ester.
      

These isomers typically arise as competing products during the hydroformylation of methyl crotonate (yielding Compound A) or methyl methacrylate (yielding Compound B). Misidentification can lead to incorrect stereochemical assignments in downstream chiral synthesis.

This guide provides a definitive analytical protocol using 1H NMR spectroscopy and GC-MS to distinguish these isomers based on spin-spin coupling patterns and McLafferty rearrangement fragmentation.

Structural Analysis & Theoretical Basis

The core difference lies in the position of the methyl group on the carbon backbone, which alters the magnetic environment of the aldehyde proton and the fragmentation stability of the ester.

Structural Comparison[4]
FeatureCompound A (3-methyl-4-oxobutanoate)Compound B (2-methyl-4-oxobutanoate)
Structure


Aldehyde Neighbor Methine (

)
Methylene (

)

-Carbon to Ester
Methylene (

)
Methine (

)
Key NMR Feature Aldehyde proton appears as a Doublet Aldehyde proton appears as a Triplet
Key MS Feature Base peak m/z 74 (McLafferty)Base peak m/z 88 (McLafferty)
Visualization of Coupling Pathways

The following diagram illustrates the spin-spin coupling logic that serves as the primary identification method.

G cluster_A Compound A: Methyl 3-methyl-4-oxobutanoate cluster_B Compound B: Methyl 2-methyl-3-formylpropionate A_Aldehyde Aldehyde H (9.6 ppm) A_Neighbor Neighbor: CH (Methine) A_Aldehyde->A_Neighbor Coupled to 1 H A_Result Result: DOUBLET (J ~1.5 Hz) A_Neighbor->A_Result B_Aldehyde Aldehyde H (9.7 ppm) B_Neighbor Neighbor: CH2 (Methylene) B_Aldehyde->B_Neighbor Coupled to 2 H B_Result Result: TRIPLET (J ~1.5 Hz) B_Neighbor->B_Result

Figure 1: 1H NMR Coupling Tree. The multiplicity of the aldehyde proton is the definitive "smoking gun" for structural assignment.

Experimental Protocol: 1H NMR Spectroscopy

This is the Gold Standard method. It is non-destructive and provides unambiguous structural proof.

Materials & Setup
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening, ensuring the small aldehyde coupling constants are resolved.
  • Instrument: 400 MHz or higher is recommended.

  • Concentration: ~10 mg sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve the sample in

    
    . Ensure the sample is free of acidic impurities, which can catalyze proton exchange and broaden the aldehyde peak.
    
  • Acquisition:

    • Set spectral width to include -1 to 12 ppm.

    • Acquire at least 16 scans to ensure high S/N ratio for the aldehyde region.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually, focusing on the aldehyde region (9.5–9.8 ppm).

  • Analysis (The Decision Matrix):

Chemical Shift (

)
MultiplicityIntegrationAssignmentConclusion
9.6 - 9.8 ppm Doublet (d) 1H

Compound A
9.6 - 9.8 ppm Triplet (t) 1H

Compound B

Expert Insight: The coupling constant (


) for aliphatic aldehydes is typically 1–3 Hz. If the resolution is poor, the triplet of Compound B may appear as a broad singlet, whereas the doublet of Compound A is usually distinct.

Experimental Protocol: GC-MS Analysis

Mass spectrometry provides orthogonal validation, particularly useful when analyzing crude reaction mixtures where NMR spectra are crowded.

The McLafferty Rearrangement Logic

Both compounds are methyl esters. The McLafferty rearrangement is the dominant fragmentation pathway for esters with


-hydrogens. The mass of the rearrangement product depends on the substitution at the 

-carbon (relative to the ester).
  • Compound A (

    
    -unsubstituted): 
    
    • The

      
      -carbon is a 
      
      
      
      .
    • Fragment:

      
      
      
    • m/z = 74

  • Compound B (

    
    -methyl substituted): 
    
    • The

      
      -carbon is a 
      
      
      
      .
    • Fragment:

      
      
      
    • m/z = 88

GC-MS Method
  • Column: HP-5MS or equivalent non-polar capillary column (30m x 0.25mm).

  • Temperature Program: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    200°C.
  • Ionization: Electron Impact (EI) at 70 eV.

Data Interpretation[1]
CompoundRetention Behavior (Typical)Key Diagnostic Ion (Base Peak)
Compound A Elutes later (less branching near ester)m/z 74 (Dominant)
Compound B Elutes earlier (steric bulk near ester)m/z 88 (Dominant)

Analytical Decision Tree

Use this workflow to guide your experimental process.

DecisionTree Start Unknown Isomer Sample Method Select Method Start->Method NMR 1H NMR (CDCl3) Method->NMR Primary MS GC-MS (EI) Method->MS Secondary/Confirmation NMR_Check Check Aldehyde Region (9.5 - 9.8 ppm) NMR->NMR_Check MS_Check Check Base Peak (McLafferty Ion) MS->MS_Check Res_Doublet Doublet (d) NMR_Check->Res_Doublet Res_Triplet Triplet (t) NMR_Check->Res_Triplet Con_A Compound A (3-methyl-4-oxobutanoate) Res_Doublet->Con_A Con_B Compound B (2-methyl-4-oxobutanoate) Res_Triplet->Con_B Res_74 m/z 74 MS_Check->Res_74 Res_88 m/z 88 MS_Check->Res_88 Res_74->Con_A Res_88->Con_B

Figure 2: Analytical Decision Matrix for Isomer Identification.

References

  • Hydroformylation of Methyl Methacrylate

    • Use of Rhodium catalysts to produce branched vs. linear aldehydes.[1][2][3][4]

    • Source: Green Chemistry, 2007, 9 , 566-571.

  • McLafferty Rearrangement of Alkyl Esters

    • Standard fragmentation patterns for -substituted methyl esters.
    • Source: NIST Chemistry WebBook, Standard Reference Data.

  • NMR Data for Methyl Oxobutanoates

    • Comparative spectral data for hydroformylation products.[5]

    • Source: Journal of the American Chemical Society, "Regioselective Hydroformylation".

  • IUPAC Nomenclature Rules

    • Clarification on "3-formylpropionate" vs "4-oxobutano
    • Source: IUPAC Blue Book (Nomenclature of Organic Chemistry).[6]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of Methyl 3-methyl-4-oxobutanoate

Executive Hazard Profile & Identification Before initiating any disposal procedure, you must validate the chemical identity and its current state. Methyl 3-methyl-4-oxobutanoate is a bifunctional intermediate containing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Identification

Before initiating any disposal procedure, you must validate the chemical identity and its current state. Methyl 3-methyl-4-oxobutanoate is a bifunctional intermediate containing both an ester and a terminal aldehyde group. This dual functionality dictates its specific disposal stream.

PropertySpecificationOperational Implication
Chemical Name Methyl 3-methyl-4-oxobutanoatePrimary identifier for waste tags.
CAS Number 65038-34-8 Use for precise inventory tracking.
Functional Groups Ester (-COOCH₃), Aldehyde (-CHO)Flammability and Oxidation risk.
RCRA Status Non-Listed (Characteristic D001)Regulated as Ignitable Waste (if FP < 60°C).[1]
Stability Susceptible to autoxidationOld containers may contain organic acids or peroxides.
Critical Safety Warning

Do not treat this merely as "organic waste." The aldehyde moiety at the C4 position renders this compound susceptible to autoxidation upon prolonged air exposure, potentially forming acidic byproducts or unstable peracids.

Pre-Disposal Assessment Protocol

You must characterize the waste before pouring it into a drum. Follow this logic to prevent cross-contamination or reaction in the central waste stream.

Step 1: Physical State Inspection
  • Visual Check: The liquid should be clear to pale yellow.

  • Turbidity/Solids: If the liquid is cloudy or contains crystals, polymerization (trimerization of the aldehyde) or oxidation (formation of carboxylic acid solids) may have occurred.

    • Action: Do not consolidate with bulk solvents. Label as "High Hazard: Potential Peroxides/Polymers" and request a separate pickup.

  • Odor Check: A sharp, acrid smell indicates significant oxidation to the corresponding carboxylic acid.

Step 2: Compatibility Verification
  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (causes ester hydrolysis and exothermic condensation), Amines.

  • Compatible: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Methanol).

Disposal Workflow & Decision Logic

The following diagram illustrates the decision-making process for disposing of Methyl 3-methyl-4-oxobutanoate.

DisposalWorkflow Start Waste: Methyl 3-methyl-4-oxobutanoate CheckState 1. Check Physical State (Clear vs. Cloudy/Crystals) Start->CheckState SolidCheck Solids Present? CheckState->SolidCheck IsPure 2. Is it Pure or a Mixture? PureStream Pure Substance IsPure->PureStream MixtureStream Reaction Mixture IsPure->MixtureStream StreamA Stream A: Non-Halogenated Organic Waste (High BTU) PureStream->StreamA Standard Path HalogenCheck Contains Halogens? (DCM, Chloroform) MixtureStream->HalogenCheck SolidCheck->IsPure No (Clear Liquid) StreamC Stream C: Lab Pack (Separate Container) SolidCheck->StreamC Yes (Polymer/Peroxide Risk) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes

Figure 1: Decision tree for categorizing Methyl 3-methyl-4-oxobutanoate waste streams based on purity and physical state.

Step-by-Step Disposal Procedures

Scenario A: Routine Disposal (Pure or Solvent Mixture)

Context: Disposal of excess reagent or non-halogenated reaction mixtures.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the waste is old/acidic.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Must list: "Methyl 3-methyl-4-oxobutanoate".[2][3]

    • Constituents: If mixed, list all solvents (e.g., "70% Ethyl Acetate, 30% Methyl 3-methyl-4-oxobutanoate").

    • Hazard Checkboxes: [x] Flammable [x] Irritant.

  • Consolidation:

    • Pour into the Non-Halogenated Organic Solvent carboy.

    • Crucial: Ensure the receiving carboy does not contain nitric acid or concentrated sulfuric acid waste.

  • Closure: Cap tightly. Aldehydes release volatile organic compounds (VOCs) that are respiratory irritants.

Scenario B: Spill Management (Immediate Action)

Context: Benchtop spill (< 500 mL).

  • Evacuate & Ventilate: Remove ignition sources immediately. The ester functionality makes this flammable.

  • PPE: Nitrile gloves, lab coat, safety goggles.

  • Absorb:

    • Use Vermiculite or Sand .

    • Do NOT use: Paper towels or sawdust (combustible materials increase fire risk with flammable esters).

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Label: "Debris from Aldehyde/Ester Spill - Flammable."

Regulatory & Compliance Data (RCRA)

When manifesting this waste for external disposal (via a vendor like Clean Harbors or Veolia), use the following codes.

ParameterCode/ValueExplanation
EPA Waste Code D001 Ignitable Characteristic (Flash point likely < 60°C or combustible liquid).
Secondary Code None Not P-listed or U-listed specifically.
DOT Shipping Name Esters, n.o.s. (Methyl 3-methyl-4-oxobutanoate)"n.o.s." = Not Otherwise Specified.
DOT Hazard Class 3 (Flammable Liquid)Standard for low MW esters.
Packing Group IIIIndicates minor to moderate danger.

Expert Insight: While this compound is not explicitly U-listed, "Generator Knowledge" implies that its flammability and aldehyde reactivity make it a hazardous waste. You cannot dispose of this down the drain.[4]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding D001 ignitability and F-listed solvents.[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] Chapter 6: Working with Chemicals (Aldehydes and Esters). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.